molecular formula C6H11Cl2N3 B7890356 1-(azetidin-3-yl)-1H-imidazole dihydrochloride

1-(azetidin-3-yl)-1H-imidazole dihydrochloride

货号: B7890356
分子量: 196.07 g/mol
InChI 键: UTXSJCMAGHSVIE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Azetidin-3-yl)-1H-imidazole dihydrochloride (CAS: 153836-44-3) is a heterocyclic compound featuring an imidazole ring linked to an azetidine moiety, with two hydrochloride counterions. Its molecular formula is reported as C₆H₁₁Cl₂N₃ (MW: 196.08 g/mol) , though discrepancies exist (e.g., C₆H₁₀ClN₃ in , possibly due to typographical errors). The compound is a high-purity pharmaceutical intermediate (≥95% purity) used in drug discovery, stored at 2–8°C to ensure stability .

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.

Industrial Production Methods

. This method allows for the efficient synthesis of functionalized azetidines, which can then be further modified to introduce the imidazole ring.

化学反应分析

Types of Reactions

1-(Azetidin-3-yl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.

科学研究应用

1-(Azetidin-3-yl)-1H-imidazole dihydrochloride has a wide range of applications in scientific research:

作用机制

The mechanism of action of 1-(azetidin-3-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which can enhance the compound’s binding affinity to its targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Azetidine-Imidazole Derivatives

1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride (CAS: 1820739-92-1)

  • Molecular Formula : C₇H₁₃Cl₂N₃ (MW: 210.11 g/mol) .
  • Storage at room temperature (vs. 2–8°C for the parent) suggests improved stability .

2-(Azetidin-3-yl)-1H-imidazole dihydrochloride (CID 55299196)

  • Molecular Formula : C₆H₉N₃·2HCl (MW: 196.08 g/mol, assuming dihydrochloride) .
  • Key Differences : The azetidine is attached at the 2-position of the imidazole instead of the 1-position. This positional isomerism may alter binding affinity in biological systems due to spatial rearrangement of functional groups.

Imidazole Derivatives with Bulky Substituents

1-[4-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride (CAS: 1173036-46-8)

  • Molecular Formula : C₁₂H₁₇Cl₂N₃O (MW: 298.19 g/mol) .
  • Key Differences : The 3-methoxyphenyl group introduces aromaticity and electron-donating effects, which could enhance π-π stacking interactions in protein binding. The larger molecular weight may reduce solubility compared to the azetidine-imidazole derivative.

3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride (CAS: 218131-32-9)

  • Molecular Formula : C₁₁H₁₁ClN₂O₂ (MW: 238.67 g/mol) .
  • Key Differences : The benzoic acid moiety adds a carboxylic acid group, increasing acidity (pKa ~4–5) and enabling salt formation under physiological conditions. This contrasts with the neutral azetidine-imidazole dihydrochloride, which relies on hydrochloride salts for solubility.

Pharmacologically Active Imidazole Derivatives

Dexmedetomidine Hydrochloride (CAS: 113775-47-6)

  • Molecular Formula : C₁₃H₁₆N₂·HCl (MW: 236.7 g/mol) .
  • Key Differences : A clinically used α₂-adrenergic agonist. Unlike 1-(azetidin-3-yl)-1H-imidazole dihydrochloride, it lacks the azetidine ring but shares the imidazole core. The absence of azetidine reduces ring strain but may limit interactions with certain targets.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (HCl Salt) Storage Conditions Purity
This compound 196.08 High (dihydrochloride) 2–8°C, sealed ≥95%
1-(Azetidin-3-yl)-2-methyl derivative 210.11 Moderate Room temperature Not specified
3-(1H-Imidazol-1-ylmethyl)benzoic acid 238.67 Moderate (carboxylic acid) Not specified Not specified

Key Insights :

  • Dihydrochloride salts generally enhance aqueous solubility compared to free bases or carboxylic acid derivatives.
  • Bulky substituents (e.g., methoxyphenyl) reduce solubility but improve target specificity .

生物活性

1-(Azetidin-3-yl)-1H-imidazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features an azetidine ring and an imidazole moiety, with the molecular formula C7H13Cl2N3C_7H_{13}Cl_2N_3 and a molecular weight of approximately 210.11 g/mol. The dihydrochloride form enhances its solubility in aqueous solutions, facilitating its biological applications.

The biological activity of this compound involves its interaction with various molecular targets:

  • Inhibition of Gamma-Secretase : Similar compounds have been shown to inhibit gamma-secretase activity, crucial for the production of amyloid-beta peptides associated with Alzheimer's disease. This inhibition suggests potential neuroprotective effects.
  • Modulation of Enzyme Activity : The compound may interact with specific enzymes and receptors, leading to modulation of their activities. This can result in various biological effects, including antimicrobial and anticancer activities.
  • Induction of Apoptosis : Studies indicate that the compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Neurodegenerative Diseases

Research has indicated that this compound could serve as a therapeutic agent for neurodegenerative diseases such as Alzheimer's. Its ability to inhibit gamma-secretase may reduce amyloid-beta levels, potentially slowing disease progression.

Anticancer Properties

The compound has demonstrated promising results in various cancer cell lines. For instance, it has been tested for its ability to inhibit cell growth in leukemia models, showing significant selectivity for MLL leukemia cells over non-MLL cells with IC50 values as low as 2 nM . This selectivity indicates a favorable therapeutic index for targeting specific cancer types.

Case Studies and Research Findings

StudyFindings
In vitro studies Demonstrated inhibition of gamma-secretase activity leading to reduced amyloid-beta production.
Leukemia models Showed IC50 values of 2 nM in MV4;11 cell lines, indicating potent anticancer activity .
Neuroprotective effects Compounds with similar structures have exhibited neuroprotective properties through modulation of key signaling pathways involved in neurodegeneration.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameStructure TypeBiological ActivityUnique Features
This compound Azetidine + ImidazolePotential Alzheimer's treatmentInhibits gamma-secretase
2-Methyl-1H-imidazole ImidazoleGeneral organic synthesisSimpler structure
Clotrimazole ImidazoleAntifungalNo neuroprotective properties

This comparison highlights the unique position of this compound within a spectrum of compounds that exhibit both neuroprotective and anticancer properties.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(azetidin-3-yl)-1H-imidazole dihydrochloride, and how do reaction conditions influence yield and purity?

  • The compound can be synthesized via cyclization reactions starting from azetidine precursors and imidazole derivatives. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and cyclization has been employed for structurally related imidazole compounds, with mild conditions (e.g., room temperature, aqueous media) favoring functional group compatibility . Key factors include pH control, temperature optimization, and stoichiometric ratios of reactants. Purification typically involves recrystallization or column chromatography, with yields reported up to 95% for analogous azetidine-imidazole hybrids .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • X-ray crystallography using programs like SHELXL is the gold standard for confirming molecular geometry and salt formation (e.g., dihydrochloride counterions) . NMR spectroscopy (¹H/¹³C) identifies proton environments and confirms substitution patterns, while mass spectrometry (ESI-MS) verifies molecular weight. Elemental analysis (C, H, N, Cl) ensures stoichiometric accuracy of the hydrochloride salt .

Q. What are the recommended storage and handling protocols to maintain compound stability?

  • Store in sealed glass containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, heat, and direct sunlight. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling due to potential irritancy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of azetidine-imidazole derivatives?

  • Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., cell line variability, concentration ranges) or structural modifications. Methodological solutions include:

  • Comparative SAR studies : Systematically alter substituents (e.g., halogenation at the imidazole ring) and evaluate activity trends .
  • Standardized assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .
  • Computational modeling : Predict binding affinities to target proteins (e.g., kinases) using docking simulations to rationalize experimental outcomes .

Q. What strategies are effective for optimizing the pharmacological profile of 1-(azetidin-3-yl)-1H-imidazole derivatives?

  • Salt modification : Replace dihydrochloride with other counterions (e.g., tartrate) to enhance solubility or bioavailability, as demonstrated in patent literature for related azetidine-containing anticancer agents .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability, followed by enzymatic activation in vivo .
  • Metabolic stability assays : Use liver microsomes or CYP450 inhibition studies to identify metabolic hotspots (e.g., azetidine ring oxidation) and guide structural refinements .

Q. How can crystallographic data be leveraged to predict reactivity or intermolecular interactions of this compound?

  • Analyze hydrogen-bonding networks and π-π stacking interactions from X-ray structures to predict solid-state stability or co-crystal formation. SHELX-refined structures also reveal conformational flexibility of the azetidine ring, which may influence binding to biological targets . For example, the planar imidazole moiety could engage in π-cation interactions with charged residues in enzyme active sites.

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s mechanism of action?

  • In vitro :

  • Enzyme inhibition assays : Test against target enzymes (e.g., histamine receptors, kinases) using fluorescence polarization or radiometric methods .
  • Cell-based models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening, with IC₅₀ calculations via MTT assays .
    • In vivo :
  • Rodent models : Assess pharmacokinetics (e.g., bioavailability, half-life) and toxicity (LD₅₀) in BALB/c mice, prioritizing compounds with >50% oral bioavailability and low hepatotoxicity .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for Azetidine-Imidazole Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature20–25°CMinimizes side reactions
Catalyst Loading5–10 mol% NiBalances cost and efficiency
pH6.5–7.5Prevents azetidine hydrolysis

Table 2. Analytical Techniques for Structural Validation

TechniqueCritical ParametersApplicationReference
X-ray CrystallographyResolution <1.0 ÅConfirms salt stoichiometry
¹H NMRDMSO-d₆, 400 MHzIdentifies imidazole protons
ESI-MSPositive ion modeVerifies molecular ion

属性

IUPAC Name

1-(azetidin-3-yl)imidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-2-9(5-7-1)6-3-8-4-6;;/h1-2,5-6,8H,3-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXSJCMAGHSVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153836-44-3
Record name 1-(azetidin-3-yl)-1H-imidazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3.20 g of 1-benzhydryl-3-(1-imidazolyl)azetidine [prepared as described in step (a) above] were dissolved in 30 ml of methanol, and 8.90 ml of a 10% w/v solution of hydrogen chloride in methanol were added to the resulting solution. 1.60 g of a 20% w/w palladium hydroxide-on-carbon catalyst were then added to the mixture, after which the mixture was hydrogenated at 50° C. for 40 minutes in an atmosphere of hydrogen. The catalyst was then removed by filtration and the filtrate was concentrated by evaporation under reduced pressure. The resulting residue was washed with diethyl ether and dried under reduced pressure, to obtain 2.03 mg of the title compound, as a powder.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium hydroxide-on-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。